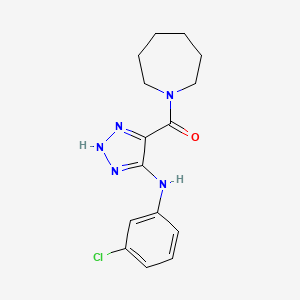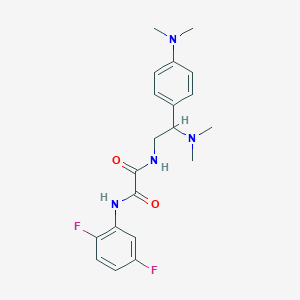
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 is not fully understood, but it is believed to act through the modulation of ion channels and neurotransmitter receptors. Specifically, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. In addition, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 for lab experiments is its high potency and specificity for its target receptors. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033, including the development of more soluble analogs for in vivo studies, the investigation of its potential therapeutic applications in other fields such as immunology and infectious diseases, and the elucidation of its exact mechanism of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 in human clinical trials.
Synthesis Methods
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with ethyl chloroformate, followed by the reaction of the resulting intermediate with methylsulfonyl chloride and 1,2,3,4-tetrahydroquinoline. The final product is obtained through the reaction of the intermediate with carbamic acid ethyl ester.
Scientific Research Applications
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and cardiology. In neuroscience, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In oncology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antiarrhythmic effects in animal models of cardiac arrhythmias.
properties
IUPAC Name |
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-11-7-6-10-5-4-8-15(12(10)9-11)20(2,17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADHXYXDPBIUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461295.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2461296.png)
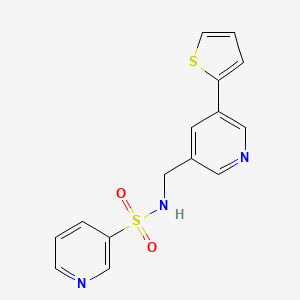
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)
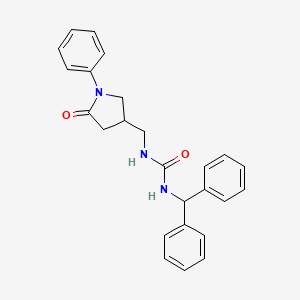
![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)
![methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2461306.png)
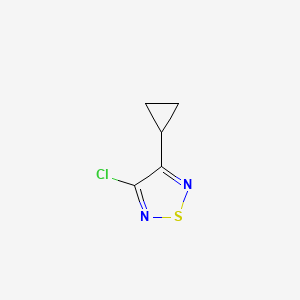
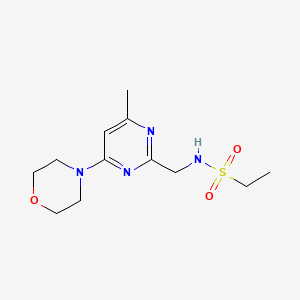
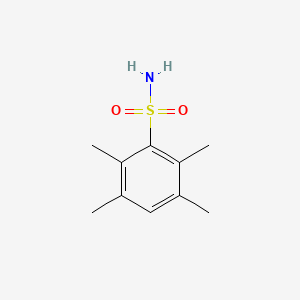

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
